Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE is a complex organic compound characterized by its unique chemical structure. This compound features an azepane ring, a nitro group, and a tetrafluoropropoxy substituent attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE typically involves multiple steps, starting with the preparation of the azepane ring and the phenyl ring with the desired substituents. The key steps in the synthesis include:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group can be attached to the phenyl ring through nucleophilic substitution reactions using tetrafluoropropyl halides.
Industrial Production Methods
Industrial production of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The nitro group and tetrafluoropropoxy group may play roles in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROETHOXY)PHENYL]METHANONE: Similar structure but with a tetrafluoroethoxy group instead of tetrafluoropropoxy.
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROBUTOXY)PHENYL]METHANONE: Similar structure but with a tetrafluorobutoxy group.
Uniqueness
1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The tetrafluoropropoxy group, in particular, may confer unique reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C16H18F4N2O4 |
---|---|
Molecular Weight |
378.32 g/mol |
IUPAC Name |
azepan-1-yl-[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone |
InChI |
InChI=1S/C16H18F4N2O4/c17-15(18)16(19,20)10-26-13-6-5-11(9-12(13)22(24)25)14(23)21-7-3-1-2-4-8-21/h5-6,9,15H,1-4,7-8,10H2 |
InChI Key |
XIVZHTYYVLWOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.